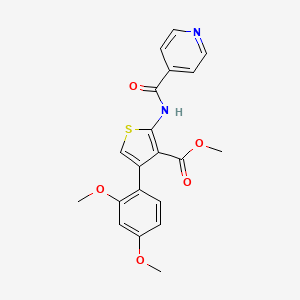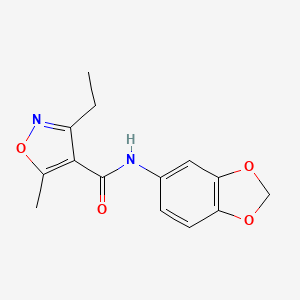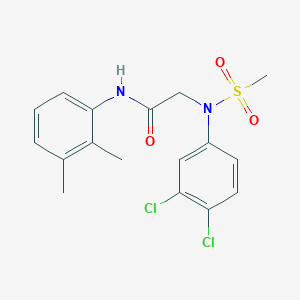![molecular formula C24H21ClN2O2S B4697850 3-{3-[(4-chlorophenyl)thio]propyl}-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4697850.png)
3-{3-[(4-chlorophenyl)thio]propyl}-5,5-diphenyl-2,4-imidazolidinedione
Übersicht
Beschreibung
3-{3-[(4-chlorophenyl)thio]propyl}-5,5-diphenyl-2,4-imidazolidinedione, also known as D84, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-{3-[(4-chlorophenyl)thio]propyl}-5,5-diphenyl-2,4-imidazolidinedione involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication, and induce the expression of p53, a tumor suppressor protein. 3-{3-[(4-chlorophenyl)thio]propyl}-5,5-diphenyl-2,4-imidazolidinedione has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain.
Biochemical and physiological effects:
3-{3-[(4-chlorophenyl)thio]propyl}-5,5-diphenyl-2,4-imidazolidinedione has been found to exhibit potent antioxidant and anti-inflammatory effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, 3-{3-[(4-chlorophenyl)thio]propyl}-5,5-diphenyl-2,4-imidazolidinedione has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-{3-[(4-chlorophenyl)thio]propyl}-5,5-diphenyl-2,4-imidazolidinedione for lab experiments is its potent anticancer activity. It has been found to exhibit activity against a wide range of cancer cell lines, including multidrug-resistant cancer cells. In addition, 3-{3-[(4-chlorophenyl)thio]propyl}-5,5-diphenyl-2,4-imidazolidinedione has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further development. However, one of the limitations of 3-{3-[(4-chlorophenyl)thio]propyl}-5,5-diphenyl-2,4-imidazolidinedione is its low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-{3-[(4-chlorophenyl)thio]propyl}-5,5-diphenyl-2,4-imidazolidinedione. One area of research is the development of more efficient synthesis methods for 3-{3-[(4-chlorophenyl)thio]propyl}-5,5-diphenyl-2,4-imidazolidinedione, which may improve its availability for further research. Another area of research is the investigation of the potential use of 3-{3-[(4-chlorophenyl)thio]propyl}-5,5-diphenyl-2,4-imidazolidinedione in combination with other anticancer agents, which may enhance its activity against cancer cells. Additionally, further research is needed to elucidate the exact mechanism of action of 3-{3-[(4-chlorophenyl)thio]propyl}-5,5-diphenyl-2,4-imidazolidinedione and its potential use in the treatment of other diseases such as neurodegenerative disorders and infectious diseases.
Wissenschaftliche Forschungsanwendungen
3-{3-[(4-chlorophenyl)thio]propyl}-5,5-diphenyl-2,4-imidazolidinedione has been studied extensively for its potential applications in various fields such as cancer treatment, neurological disorders, and infectious diseases. It has been found to exhibit potent anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, 3-{3-[(4-chlorophenyl)thio]propyl}-5,5-diphenyl-2,4-imidazolidinedione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been studied for its potential use in the treatment of infectious diseases such as malaria and tuberculosis.
Eigenschaften
IUPAC Name |
3-[3-(4-chlorophenyl)sulfanylpropyl]-5,5-diphenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2S/c25-20-12-14-21(15-13-20)30-17-7-16-27-22(28)24(26-23(27)29,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-15H,7,16-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENIOONOWOXOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCSC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4697768.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-propyl-3-isoxazolecarboxamide](/img/structure/B4697776.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B4697794.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4697802.png)
![1-[3-(2,3-dimethylphenoxy)propyl]piperidine](/img/structure/B4697808.png)
![3-phenyl-N-[1-(4-pyridinyl)ethyl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4697812.png)
![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4697816.png)

![2,6-di-tert-butyl-4-[3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-isoquinolinyl]phenol](/img/structure/B4697829.png)

![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide](/img/structure/B4697837.png)
![3-[(4-tert-butylphenoxy)methyl]-4-ethyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4697843.png)
